4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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Overview
Description
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the tetrahydroisoquinoline core reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated isoquinoline analogs.
Scientific Research Applications
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
Anti-inflammatory: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Analgesic: The compound may interact with opioid receptors or other pain-related pathways to provide analgesic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the aminomethyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated analog with different pharmacological properties.
Uniqueness
4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and potential biological activity. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKRHGCNJEZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-44-8 |
Source
|
Record name | 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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